ent-11beta-Hydroxyatis-16-ene-3,14-dione
CAS No.: 1092103-22-4
Cat. No.: VC0211237
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092103-22-4 |
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Molecular Formula | C20H28O3 |
Molecular Weight | 316.4 g/mol |
IUPAC Name | (1S,4S,9R,10S,11R,12R)-11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |
Standard InChI | InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3/t12-,13-,16-,17+,19-,20-/m1/s1 |
SMILES | CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C |
Canonical SMILES | CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C |
Appearance | Powder |
Introduction
Structural Features
The structure of ent-11β-Hydroxyatis-16-ene-3,14-dione includes:
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A tetracyclic diterpenoid backbone.
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Hydroxyl functionality at the C11 position.
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Two ketone groups at C3 and C14.
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A methylidene group at C16.
These features contribute to its reactivity and biological activity profile . A 3D conformer of the molecule illustrates its rigid stereochemistry and spatial arrangement of functional groups.
Chemical Properties and Spectroscopic Analysis
Physical Properties
The compound appears as a white crystalline powder with a purity of up to 98% when isolated for experimental use . It has a topological polar surface area (TPSA) of 54.40 Ų, indicating moderate polarity suitable for interactions with both hydrophilic and hydrophobic environments .
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-resolution Mass Spectrometry (HRMS) have been used to characterize this compound.
NMR Spectroscopy
The proton (H NMR) spectrum reveals:
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Signals for four methyl groups.
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Peaks corresponding to oxygenated methine protons.
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Olefinic methylene signals indicative of the methylidene group at C16.
The carbon (C NMR) spectrum confirms:
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Two ketocarbonyl carbons at δ ~209 ppm and δ ~211 ppm.
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An ester carbonyl group at δ ~170 ppm.
Infrared (IR) Spectroscopy
Characteristic IR absorption bands include:
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Hydroxyl group: ~3484 cm.
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Carbonyl groups: ~1746 cm and ~1715 cm.
These features corroborate the presence of hydroxyl and ketone functionalities in the molecule .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides an exact mass of 316.2038 g/mol, consistent with its molecular formula .
Biosynthesis
Diterpenoid Biosynthetic Pathways
Diterpenoids are synthesized from geranylgeranyl diphosphate (GGDP), a precursor derived from the mevalonate pathway or the methylerythritol phosphate pathway in plants . Enzymatic cyclization of GGDP by diterpene synthases yields various diterpenoid scaffolds.
For ent-11β-Hydroxyatis-16-ene-3,14-dione, biosynthesis likely involves:
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Cyclization to form the ent-atisane skeleton.
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Oxidation reactions introducing hydroxyl and ketone functionalities at specific positions.
These transformations are mediated by cytochrome P450 enzymes and other oxidoreductases .
Natural Sources
This compound has been isolated from species in the genus Euphorbia, known for their rich diterpenoid content . The structural diversity within this genus reflects evolutionary adaptations for plant defense mechanisms.
Biological Activities
Cytotoxicity
Diterpenoids like ent-11β-Hydroxyatis-16-ene-3,14-dione exhibit cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation pathways . The hydroxyl group at C11 plays a critical role in enhancing cytotoxicity.
Anti-inflammatory Effects
Studies on related compounds suggest that modifications at C11 can modulate anti-inflammatory activity by suppressing pro-inflammatory cytokines such as TNF-, IL-, and COX- .
Antimicrobial Properties
The compound demonstrates moderate activity against bacterial strains due to its ability to disrupt membrane integrity or inhibit essential enzymes .
Structure–Activity Relationship (SAR)
SAR studies reveal that:
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The hydroxyl group at C11 enhances cytotoxicity but may reduce anti-inflammatory potency.
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Ketone groups at C3 and C14 are critical for maintaining biological activity.
These findings provide insights into designing analogs with improved efficacy .
Applications in Drug Discovery
Lead Optimization
The structural framework of ent-11β-Hydroxyatis-16-ene-3,14-dione serves as a template for synthesizing analogs with tailored pharmacological profiles.
Biocatalysis
Enzymes involved in its biosynthesis can be exploited for biocatalytic production of novel diterpenoids with industrial relevance .
Property | Value |
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Molecular Formula | |
Molecular Weight | 316.4 g/mol |
Topological Polar Surface Area | 54.40 Ų |
Key Functional Groups | Hydroxyl, Ketones |
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